4-benzyl-N-propylpiperidine-1-carboxamide
Description
4-benzyl-N-propylpiperidine-1-carboxamide is a chemical compound with the molecular formula C16H24N2O It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a benzyl group and a propyl group attached to the piperidine ring
Properties
IUPAC Name |
4-benzyl-N-propylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-10-17-16(19)18-11-8-15(9-12-18)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZPRYAKYVHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424261 | |
| Record name | 4-benzyl-N-propylpiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67626-51-1 | |
| Record name | 4-benzyl-N-propylpiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-propylpiperidine-1-carboxamide typically involves the reaction of 4-benzylpiperidine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-benzyl-N-propylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the propyl group.
N-Propylpiperidine: Another related compound with the propyl group but lacking the benzyl group.
Uniqueness
4-benzyl-N-propylpiperidine-1-carboxamide is unique due to the presence of both the benzyl and propyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions compared to its similar compounds.
Biological Activity
4-benzyl-N-propylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a benzyl group and a propyl chain. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 250.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been studied for its potential as an inhibitor of protein kinase B (PKB), which plays a crucial role in cell proliferation and survival .
Key Mechanisms:
- Inhibition of PKB : The compound exhibits ATP-competitive inhibition of PKB, leading to reduced cell survival and proliferation in cancer cells .
- Antiproliferative Effects : It has shown significant antiproliferative activity against various cancer cell lines, suggesting its potential use in cancer therapy .
Biological Activity Studies
Research has demonstrated that this compound possesses notable biological activities, particularly in cancer treatment. Below are summarized findings from various studies:
Table 1: Biological Activity Summary
Case Studies
- In Vivo Studies : A study involving human tumor xenografts showed that this compound effectively inhibited tumor growth at well-tolerated doses, highlighting its potential as an antitumor agent .
- Antiproliferative Activity : In vitro assays indicated that the compound exhibited significant antiproliferative effects against DU-145 prostate cancer cells, with an IC50 value of 120 nM, confirming its role as a tubulin inhibitor .
- In Silico Predictions : Recent computer-aided evaluations have suggested that piperidine derivatives like this compound can interact with various biological targets, indicating a broad spectrum of potential pharmacological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
